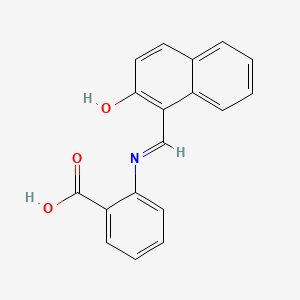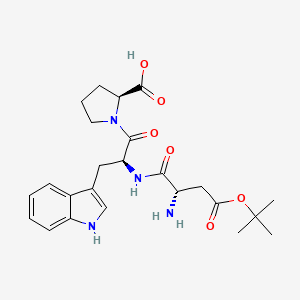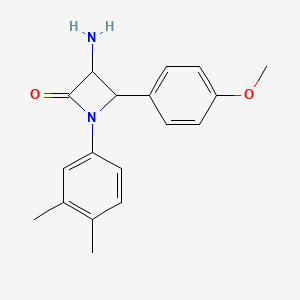![molecular formula C15H20N2O4 B15063042 Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Applications De Recherche Scientifique
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Indole Derivatives: These compounds also exhibit a range of biological activities and are used in drug development.
Uniqueness
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C15H20N2O4 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-4-oxospiro[7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-9,1'-cyclopentane]-2-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-13(20)10-11(18)12(19)17-9-5-8-15(14(17)16-10)6-3-4-7-15/h18H,2-9H2,1H3 |
Clé InChI |
BZBZAOYZWZOCJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)N2CCCC3(C2=N1)CCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



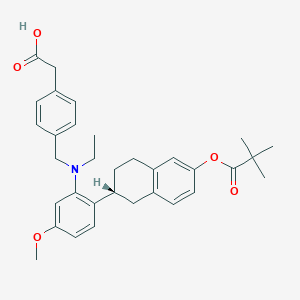
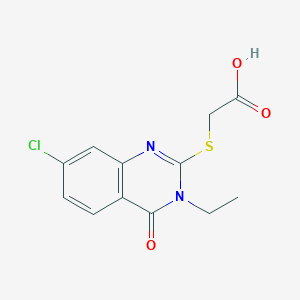
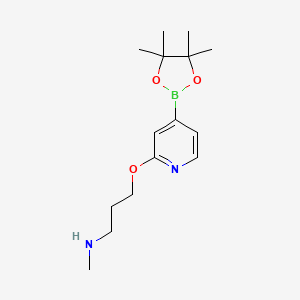
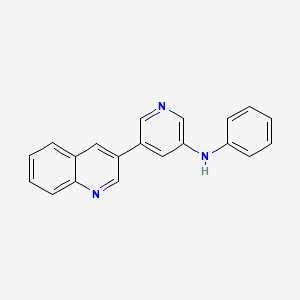
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
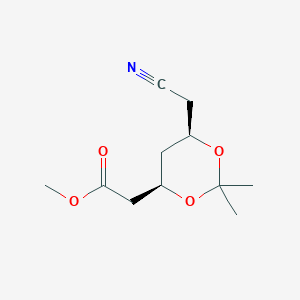
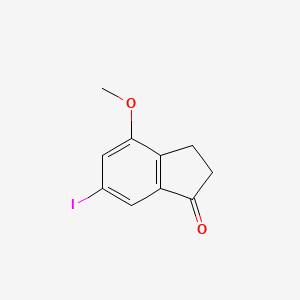
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)

